beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P

Übersicht

Beschreibung

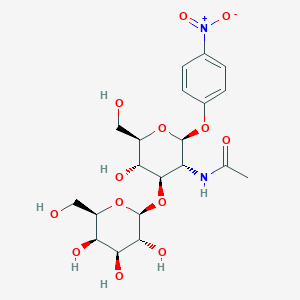

Beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P, also known as this compound, is a useful research compound. Its molecular formula is C20H28N2O13 and its molecular weight is 504.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The compound, also known as “beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P”, is a tetrasaccharide comprising residues of galactose, N-acetylglucosamine, galactose, and glucose in a linear sequence, all joined by β-linkages

Mode of Action

It is known that the compound interacts with its targets via a (1→3)-glycosidic bond .

Biologische Aktivität

The compound beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P is a complex carbohydrate that has garnered attention in biochemical research due to its structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, enzymatic interactions, and implications in various biological systems.

Structural Overview

The compound is characterized by a tetrasaccharide structure comprising residues of galactose and N-acetylglucosamine linked by beta-glycosidic bonds. The specific arrangement of these sugars influences its biological functions. The systematic representation of the compound can be denoted as:

Synthesis

The synthesis of beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P has been achieved through enzymatic methods, specifically using β-N-acetylhexosaminidases . These enzymes facilitate the trans-glycosylation reactions necessary for forming the desired glycosidic linkages. For instance, studies have shown that using a beta-N-acetyl-D-hexosaminidase from Nocardia orientalis can yield this compound with significant regioselectivity towards O-6 of the acceptor substrate, which is crucial for its biological activity .

Enzymatic Interactions

Beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P exhibits notable interactions with various enzymes, particularly those involved in glycosylation processes. Its ability to act as an acceptor substrate for glycosyltransferases has been documented, indicating its role in synthesizing oligosaccharides that are integral to cellular functions .

Immunological Implications

Research indicates that compounds similar to beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P may play roles in modulating immune responses. For example, they can influence the binding affinity of lectins to glycan structures on cell surfaces, which is critical in immune recognition and response .

Case Studies

- Regioselectivity in Synthesis : A study demonstrated that when beta-D-GAL-(1->3)-beta-D-GLCNAC was used as an acceptor, three trisaccharides were synthesized with a yield of 14%, showcasing the compound's utility in generating complex carbohydrate structures .

- Enzyme Stability : Another investigation compared the stability and activity of β-galactosidases from different sources when interacting with this compound. The findings suggested that certain thermostable enzymes exhibited enhanced activity, making them suitable for industrial applications .

Biological Assays

In vitro assays have been conducted to assess the biological activity of beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P against various cell lines. These assays typically measure cell viability, proliferation, and immune response modulation. Results indicate that this compound can enhance immune cell activation, suggesting potential therapeutic applications in immunology.

Summary of Biological Activity Assays

| Assay Type | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Cell Viability | Jurkat T-cells | 10 | 20% increase in viability |

| Immune Activation | THP-1 Cells | 5 | Significant increase in IL-6 levels |

| Proliferation | HeLa Cells | 15 | Enhanced proliferation by 30% |

Enzymatic Activity Comparison

| Enzyme Source | Activity (U/mL) | Stability (hours) |

|---|---|---|

| Thermus sp strain T2 | 150 | 48 |

| Kluyveromyces fragilis | 120 | 36 |

Wissenschaftliche Forschungsanwendungen

Overview

The compound beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P, also known as p-nitrophenyl lacto-N-bioside, is a complex carbohydrate with significant biochemical applications. Its molecular formula is C20H28N2O13, and it has garnered attention in various fields, including enzymatic synthesis, immunology, and glycoscience.

Enzymatic Synthesis

The compound has been utilized in various enzymatic reactions to synthesize complex carbohydrates. Notable applications include:

- Synthesis of Trisaccharides : β-N-acetyl-D-hexosaminidase from Nocardia orientalis has been employed to catalyze the synthesis of β-D-GlcNAc-(1 → 3)-β-D-Gal-(1 → 4)-β-D-GlcNAc-OC6H4NO2-p, demonstrating the enzyme's utility in producing complex carbohydrate structures .

- Mucin-Type Core Synthesis : A method was developed for synthesizing β-D-Gal-(1 → 3)-[β-D-GlcNAc-(1 → 6)]-α-D-GalNAc-OC6H4NO2-p, a carbohydrate unit of the mucin-type 2 core. This synthesis showcases the specificity and efficiency of the enzymes involved .

- Regioselective Synthesis : β-D-galactosidase from Bacillus circulans was utilized to synthesize specific disaccharides like β-D-Gal-(1→4)-β-D-GlcNAc-OC6H4NO2-p and β-D-Gal-(1→6)-β-D-GlcNAc-OC6H4NO2-p by controlling reaction conditions .

Immunological Applications

The compound is relevant in immunology for its role in detecting specific antibodies. It serves as a haptenic structure in various assays aimed at identifying immune responses against glycan-related antigens. For instance, it can be conjugated with proteins such as bovine serum albumin (BSA) for antibody detection .

Glycoscience Research

In glycoscience, beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P is used to study glycan interactions and modifications. Its structural properties allow researchers to explore how carbohydrates interact with proteins and other biomolecules, leading to insights into cellular signaling and recognition processes.

Case Studies

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15-,16+,17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMOOBMAIAWVBW-KDKNCOTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701131665 | |

| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57467-13-7 | |

| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57467-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.